3,11-Dihydroxy myristoic acid
Description
Definitional Framework and Chemical Context of 3,11-Dihydroxy myristoic acid
This compound is a dually hydroxylated derivative of a saturated fatty acid. google.comscribd.com It is chemically classified as a hydroxy fatty acid within the larger category of fatty acyls. google.comscribd.com The presence of hydroxyl (-OH) groups at specific positions along its carbon chain imparts distinct chemical properties compared to its non-hydroxylated parent compound, myristic acid. These properties are crucial to its role in the natural products where it is found.
| Property | Data |
| Systematic Name | 3,11-dihydroxytetradecanoic acid google.comscribd.com |
| Synonym | Ipurolic acid scribd.comisca.in |
| Molecular Formula | C14H28O4 google.comscribd.com |
| Molecular Weight | 260.37 g/mol scribd.com |
| InChIKey | AVKYODWULTZQPQ-UHFFFAOYSA-N google.comscribd.com |
| Canonical SMILES | CCCC(O)CCCCCCCC(O)CC(=O)O google.com |
Position within the Myristic Acid Family of Hydroxylated Fatty Acids
Myristic acid, or tetradecanoic acid, is a common 14-carbon saturated fatty acid. jddtonline.infonih.gov The addition of hydroxyl groups to this carbon chain creates a family of hydroxylated myristic acids, each distinguished by the number and location of the -OH groups. 3,11-Dihydroxy myristic acid is a specific member of this family, with hydroxyl substitutions at the C-3 and C-11 positions. google.comscribd.com Other members of this family include 2-hydroxymyristic acid and 3-hydroxymyristic acid. broadpharm.comcaymanchem.com The positions of these hydroxyl groups are critical, as they serve as potential sites for further chemical reactions, such as glycosylation (the attachment of sugar molecules), which is fundamental to its natural occurrence. acs.orgnih.gov
Systematic Nomenclature and Isomeric Considerations
The systematic IUPAC name for this compound is 3,11-dihydroxytetradecanoic acid. scribd.com The common name, Ipurolic acid, is frequently used in literature, particularly in the context of natural products isolated from Ipomoea species. isca.inresearchgate.net
The carbon atoms at positions 3 and 11 are chiral centers, meaning the molecule can exist in different stereoisomeric forms. Research into the resin glycosides from which this acid is derived has identified specific stereoisomers. The naturally occurring form is often the (3S, 11S)-dihydroxytetradecanoic acid isomer. researchgate.netresearchgate.net This stereospecificity is significant, as the biological activity of the parent glycosides is often dependent on the precise three-dimensional structure of its components.
Historical Context of Hydroxylated Fatty Acid Discovery pertinent to this compound Research
The discovery of hydroxylated fatty acids dates back to the 19th century. One of the earliest identified was ricinoleic acid (12-hydroxy-9-octadecenoic acid), isolated from castor oil in 1848. researchgate.net However, the identification of this compound is more recent and is intrinsically linked to the chemical investigation of resin glycosides from plants in the Convolvulaceae family (the morning glory family). isca.innih.gov
This compound, also known as Ipurolic acid, was identified as a key component obtained from the hydrolysis of these complex resins. google.comresearchgate.net For instance, a 1997 study elucidated the structure of a resin glycoside from Ipomoea lonchophylla, identifying 3,11-dihydroxytetradecanoic acid as the fatty acid aglycone (the non-sugar component). acs.orgnih.gov It has also been identified as a constituent of resin glycosides from other related plants, such as Ipomoea purpurea (the common morning glory) and in "Jalap resins," which are derived from the roots of various Ipomoea species and have historical use as purgatives. google.comisca.in The discovery of Ipurolic acid was therefore a result of efforts to deconstruct and understand the chemical nature of these medicinally and sometimes toxically active plant-derived resins. nih.gov
Contemporary Research Paradigms and Scientific Significance of this compound Studies
Modern research on this compound is almost exclusively focused on its role within resin glycosides, which are complex natural products. In these molecules, the hydroxyl groups of the fatty acid are linked to elaborate oligosaccharide (sugar) chains. acs.orgnih.govresearchgate.net
Detailed research findings have shown that these resin glycosides, with their Ipurolic acid core, possess notable biological activities. Studies on glycosides isolated from various Ipomoea species have investigated their potential pharmacological effects. For example, specific resin glycosides containing Ipurolic acid have been evaluated for their ability to modulate multidrug resistance in human cancer cells, a significant area of oncological research. researchgate.netresearchgate.net
Furthermore, the unique structure of this compound makes it a useful starting material in biocatalysis. A patent describes a process where 3,11-dihydroxy-myristic acid, obtained from hydrolyzed Jalap resin, is used as a substrate for fermentation by microorganisms like Saccharomyces cerevisiae. google.com This biotransformation process leads to the production of delta-octalactone (B1662039), a valuable aroma compound used in the food and fragrance industries. google.com This application highlights the industrial potential of this naturally derived hydroxylated fatty acid. The primary scientific significance of this compound, therefore, lies not in its isolated activity, but in its function as a foundational building block for potent and useful natural and bio-engineered molecules.
Structure
2D Structure
3D Structure
Properties
CAS No. |
36138-54-2 |
|---|---|
Molecular Formula |
C14H28O4 |
Molecular Weight |
260.37 g/mol |
IUPAC Name |
3,11-dihydroxytetradecanoic acid |
InChI |
InChI=1S/C14H28O4/c1-2-8-12(15)9-6-4-3-5-7-10-13(16)11-14(17)18/h12-13,15-16H,2-11H2,1H3,(H,17,18) |
InChI Key |
AVKYODWULTZQPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCCCCCCC(CC(=O)O)O)O |
Origin of Product |
United States |
Biological Systems and Natural Occurrence of 3,11 Dihydroxy Myristoic Acid
Identification and Distribution in Biological Specimens and Organisms
3,11-Dihydroxy myristoic acid, also known as 3,11-dihydroxytetradecanoic acid or ipurolic acid, is a hydroxylated fatty acid that has been identified in various biological systems, particularly in microbial and plant sources.
Microbial Sources
The compound has been identified as a metabolite in endophytic fungi. Endophytes are organisms, often fungi or bacteria, that live within a plant for at least part of their life cycle without causing apparent disease.
Lasiodiplodia pseudotheobromae: Chromatographic analysis of extracts from this root endophytic fungus has revealed the presence of this compound among other fatty acid derivatives and phenolic compounds. ijbpas.com
Chaetomium sp.: Metabolomic studies of this endophytic fungus, isolated from Scencio stapeliiformis, have also listed 3,11-dihydroxytetradecanoic acid as one of the identified secondary metabolites.
Plant Metabolite Studies
This compound is a known constituent of certain plant species, most notably within the family Convolvulaceae, where it exists as a part of more complex molecules.
Ipomoea Species (Morning Glory): This compound, referred to as ipurolic acid in this context, is a fundamental component of resin glycosides found in plants of the Ipomoea genus. nih.govxn--d1ahakv.xn--p1ai These resin glycosides, upon alkaline hydrolysis, yield the constituent hydroxyl fatty acid. For instance, the acid hydrolysis of pharbitic acid, a resin glycoside from the seeds of Ipomoea nil (synonym Pharbitis nil), yields ipurolic acid (3,11-dihydroxytetradecanoic acid). acs.org It is one of several hydroxyl fatty acids that can form the aglycone core of these complex glycosides, which are characteristic specialized metabolites of the Convolvulaceae family. nih.gov
Acalypha indica: The methanolic root extract of this medicinal plant, belonging to the Euphorbiaceae family, has been shown through High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC-MS) analysis to contain this compound. mdpi.com
Below is a table summarizing the identification of this compound in various biological sources.
Table 1. Documented Natural Occurrence of this compound| Biological Source Category | Specific Organism/Plant | Part/Type of Extract | Analytical Method |
|---|---|---|---|
| Microbial (Fungi) | Lasiodiplodia pseudotheobromae | Root endophyte extract | HR-LCMS |
| Chaetomium sp. | Endophyte extract | Metabolomics | |
| Plant | Ipomoea species (e.g., Ipomoea nil) | Seeds (as a component of resin glycosides) | Hydrolysis, Chemical Analysis |
| Acalypha indica | Methanolic root extract | HR-LC-MS |
Other Biological Matrices and Compartments
Currently, there is a lack of available scientific literature identifying the presence of this compound in other biological matrices and compartments, such as in animal tissues or fluids, outside of its role as a component of ingested plant or microbial material.
Quantitative Analysis of this compound Abundance in Biosystems
While the presence of this compound has been qualitatively confirmed in the sources mentioned above, detailed quantitative data on its abundance is not well-documented in the available scientific literature. Studies have identified the compound as a constituent, but have not specified its concentration or relative abundance within the studied organisms or extracts. mdpi.com
Ecological and Evolutionary Implications of this compound Presence
The specific ecological and evolutionary implications of the this compound molecule itself have not been a direct subject of investigation in the reviewed literature. However, its role as a building block for resin glycosides in the Convolvulaceae family suggests an indirect ecological significance. Resin glycosides are known to be involved in plant defense, potentially protecting the plants from herbivores and pathogens. researchgate.net The structural variation in these resin glycosides, including the nature of the hydroxyl fatty acid core, is thought to contribute to the chemical diversity and evolutionary adaptation of these plants. nih.gov Despite this, a direct link between the specific 3,11-dihydroxy structure and a particular ecological advantage or evolutionary trajectory has not been established.
Advanced Biosynthesis and Metabolic Pathways of 3,11 Dihydroxy Myristoic Acid
Enzymatic Pathways of Hydroxylation in 3,11-Dihydroxy myristoic acid Formation
The formation of 3,11-dihydroxy myristic acid from its precursor, myristic acid (tetradecanoic acid), is a multi-step process requiring specific enzymatic activities. The introduction of two hydroxyl groups at the C3 and C11 positions involves one or more hydroxylase enzymes, which catalyze the insertion of an oxygen atom into a C-H bond.
Cytochrome P450-Mediated Hydroxylation Mechanisms
Cytochrome P450 enzymes (CYPs) are a vast superfamily of heme-containing monooxygenases renowned for their ability to hydroxylate a wide array of substrates, including fatty acids, with high selectivity. researchgate.netd-nb.info These enzymes are central to the biosynthesis of hydroxylated fatty acids. The general mechanism involves the binding of the fatty acid substrate to the enzyme's active site, followed by the activation of molecular oxygen with electrons typically supplied by NADPH via a reductase partner protein. cas.czd-nb.info
Several CYP families are known to hydroxylate myristic acid at various positions. For instance, P450BM-3 from Bacillus megaterium can hydroxylate myristic acid to its ω-1 (C13), ω-2 (C12), and ω-3 (C11) hydroxy analogs. nih.gov Similarly, CYP152A1 from Bacillus subtilis catalyzes the α- (C2) and β- (C3) hydroxylation of long-chain fatty acids like myristic acid. ebi.ac.uk The formation of 3,11-dihydroxy myristic acid would likely involve a sequential hydroxylation process, potentially catalyzed by one or more CYP enzymes capable of acting on both the initial myristic acid substrate and the monohydroxylated intermediate.
| Enzyme Family | Organism Source | Known Hydroxylation Positions on Fatty Acids | Reference |
| CYP102 (P450BM-3) | Bacillus megaterium | ω-1, ω-2, ω-3 | nih.gov |
| CYP152A1 (P450Bsβ) | Bacillus subtilis | α (C2), β (C3) | d-nb.infoebi.ac.uk |
| CYP152B1 (P450SPα) | Sphingomonas paucimobilis | α (C2) | researchgate.netebi.ac.uk |
| CYP168A1 | Pseudomonas aeruginosa | ω-1, ω-2 | plos.org |
| CYP76A3 | Petunia hybrida | ω (C14 on myristic acid) | cas.cz |
Exploration of Other Hydroxylase Enzyme Systems and their Specificities
Beyond the versatile CYP450 family, other microbial enzyme systems are capable of producing dihydroxy fatty acids. nih.gov These include:
Diol Synthases (LDS): These enzymes, often found in fungi like Penicillium oxalicum, can catalyze the formation of dihydroxy fatty acids from unsaturated precursors. nih.gov For example, engineered variants of 6,8-linoleate diol synthase have been shown to produce 8,11-dihydroxy fatty acids from oleic and palmitoleic acids. nih.gov While not acting on myristic acid directly in this cited case, this demonstrates the existence of enzymes capable of introducing hydroxyl groups at specific positions, including C11.
Lipoxygenases (LOX): These enzymes typically introduce a hydroperoxy group into polyunsaturated fatty acids. nih.gov Subsequent enzymatic action, such as by a hydroperoxide isomerase, can convert the hydroperoxide into a vicinal diol (two hydroxyl groups on adjacent carbons). nih.gov
Hydratases: These enzymes catalyze the addition of water across a double bond to form a hydroxyl group. While distinct from hydroxylation, they represent another route to hydroxylated fatty acids if an unsaturated precursor is available. researchgate.net
The biosynthesis of 3,11-dihydroxy myristic acid could potentially involve a combination of these enzyme systems, particularly in microorganisms that possess diverse fatty acid metabolizing pathways. nih.govresearchgate.net
Stereospecificity and Regioselectivity in Hydroxylation Events
A hallmark of enzymatic reactions is their high degree of selectivity.
Regioselectivity refers to the enzyme's preference for catalyzing a reaction at a specific position on the substrate molecule. For a linear molecule like myristic acid, this is crucial for placing hydroxyl groups at the exact C3 and C11 positions. researchgate.netengconfintl.org CYPs demonstrate remarkable regioselectivity, with different families targeting distinct carbons, such as the α, β, or various sub-terminal (ω-x) positions. researchgate.netnih.govd-nb.info The ability to hydroxylate the C11 position (ω-3) and the C3 position (β) is well-documented for different CYP enzymes. d-nb.infonih.gov
Stereospecificity describes the enzyme's ability to produce a specific stereoisomer (an R or S enantiomer) at a chiral center. nih.gov The hydroxylation at C3 and C11 creates two chiral centers in 3,11-dihydroxy myristic acid. Mammalian fatty acid 2-hydroxylase (FA2H), for example, is known to be stereospecific, producing only the (R)-enantiomer. nih.govmdpi.com It is highly probable that the enzymes responsible for synthesizing 3,11-dihydroxy myristic acid also exhibit high stereospecificity, leading to the formation of a specific diastereomer.
Enzyme engineering and site-directed mutagenesis have been employed to alter and improve the regio- and stereoselectivity of fatty acid hydroxylases, highlighting the structural basis for this precision. d-nb.infoengconfintl.orgd-nb.info
Precursor Utilization and Metabolic Flux in this compound Synthesis
The primary precursor for the biosynthesis of 3,11-dihydroxy myristic acid is myristic acid (tetradecanoic acid), a common 14-carbon saturated fatty acid. wikipedia.org Myristic acid itself can be synthesized de novo within the cell or obtained from external sources. creative-proteomics.comnih.gov The synthesis of the dihydroxy product likely proceeds through a monohydroxylated intermediate, such as 3-hydroxy myristic acid or 11-hydroxy myristic acid. broadpharm.comnih.gov
Metabolic Flux Analysis (MFA) is a powerful quantitative technique used to study the flow of metabolites through a biochemical network. creative-proteomics.comoup.com By using isotopically labeled substrates (e.g., ¹³C-glucose), MFA can trace the path of carbon atoms from the primary carbon source through various pathways to the final product. nih.gov In the context of 3,11-dihydroxy myristic acid synthesis, MFA could be applied to:
Quantify the rate of myristic acid synthesis and its channeling towards hydroxylation versus other metabolic fates like β-oxidation or incorporation into complex lipids. nih.gov
Identify metabolic bottlenecks in the production pathway, such as limitations in precursor supply (acetyl-CoA, NADPH) or low activity of the hydroxylating enzymes. nih.gov
Reveal competing pathways that divert intermediates away from the desired product. nih.gov
Guide metabolic engineering strategies to enhance the yield of 3,11-dihydroxy myristic acid by upregulating key enzymes or downregulating competing reactions. oup.comnih.gov
Catabolic Routes and Degradation of this compound in Biological Systems
Like other fatty acids, 3,11-dihydroxy myristic acid can be broken down by cells to generate energy. The presence of hydroxyl groups, however, necessitates modifications to the standard degradation pathway.
Beta-Oxidation Pathways of Hydroxylated Fatty Acids
The canonical pathway for fatty acid degradation is β-oxidation , a cyclical process that sequentially shortens the fatty acyl-CoA chain by two carbons in each round, producing acetyl-CoA, FADH₂, and NADH. nih.govlibretexts.org This process typically occurs in the mitochondria. nih.gov
For hydroxylated fatty acids, the pathway is slightly different. The hydroxyl groups are typically oxidized to keto groups by alcohol and aldehyde dehydrogenases. medsciencegroup.com The resulting dicarboxylic acid (if both ends are oxidized) is then transported into peroxisomes for chain-shortening via a modified β-oxidation pathway. medsciencegroup.com
The proposed catabolism of 3,11-dihydroxy myristic acid would likely involve:
Alternative Degradation Mechanisms
While the canonical degradation pathway for many fatty acids is β-oxidation, the presence of hydroxyl groups on the acyl chain, as in this compound, necessitates alternative or modified metabolic routes. The degradation of such modified fatty acids is crucial for cellular homeostasis and energy production. The following sections delineate plausible alternative degradation mechanisms for this compound, based on established principles of fatty acid metabolism and studies on analogous hydroxylated fatty acids.
The degradation of dihydroxy fatty acids can be complex, often involving a combination of modified β-oxidation and ω-oxidation pathways. Research on similar compounds, such as ricinoleic acid and other hydroxylated fatty acids, provides a framework for understanding how a cell might process this compound. oup.com
One of the primary alternative routes for the breakdown of modified fatty acids is ω-oxidation. This pathway involves the oxidation of the methyl-end carbon (the ω-carbon), which is particularly relevant for fatty acids that are poor substrates for or blockages in the standard β-oxidation spiral. researchgate.netwikipedia.org For this compound, this process would be initiated by enzymes in the cytochrome P450 family (CYP4 family). wikipedia.orgnih.gov
Following the initial hydroxylation at the ω-position, the resulting ω-hydroxy fatty acid is further oxidized to a dicarboxylic acid. This conversion is typically catalyzed by alcohol dehydrogenase and aldehyde dehydrogenase. medsciencegroup.com The resulting dicarboxylic acid can then undergo β-oxidation from either end of the molecule. researchgate.net
The presence of a hydroxyl group at the C-3 position suggests that the initial steps of β-oxidation may be altered. Standard β-oxidation involves the formation of a 3-ketoacyl-CoA intermediate. The pre-existing hydroxyl group at C-3 in this compound could potentially bypass the need for the initial dehydrogenation and hydration steps of the β-oxidation spiral for the first cycle. However, the hydroxyl group at C-11 presents a steric hindrance that would likely halt or slow down the progression of standard β-oxidation.
In such cases, a combination of ω-oxidation and β-oxidation is a likely scenario. The molecule could first undergo ω-oxidation to form a dicarboxylic acid. Subsequently, β-oxidation could proceed from the newly formed carboxyl group at the ω-end, bypassing the problematic C-11 hydroxyl group.
Another possibility involves the action of specific enzymes capable of handling hydroxylated fatty acids. Studies have shown that certain enzymes, such as specific acyl-CoA dehydrogenases (ACADs) like ACAD10 and ACAD11, are capable of processing 4-hydroxy fatty acids, facilitating their entry into β-oxidation. nih.gov While not directly applicable to the 3- and 11- positions, this demonstrates the existence of specialized enzymes for hydroxylated fatty acid metabolism. It is plausible that analogous enzymes exist for other positions of hydroxylation.
The degradation of dihydroxy fatty acids has been observed in various organisms, including bacteria and yeast, which can utilize these compounds as carbon sources. researchgate.netmdpi.com These microbial systems often employ a suite of enzymes, including hydratases and dehydrogenases, to manage the hydroxyl groups and channel the breakdown products into central metabolism. mdpi.comnih.gov
The table below outlines a proposed alternative degradation pathway for this compound, integrating both ω-oxidation and subsequent β-oxidation.
| Step | Proposed Reaction | Key Enzyme(s) | Intermediate/Product |
| 1 | ω-Hydroxylation | Cytochrome P450 (CYP4F family) | 3,11,14-Trihydroxy myristic acid |
| 2 | Oxidation of ω-hydroxyl | Alcohol Dehydrogenase, Aldehyde Dehydrogenase | 3,11-Dihydroxy-1,14-tetradecanedioic acid |
| 3 | Activation to CoA ester | Acyl-CoA Synthetase | 3,11-Dihydroxy-1,14-tetradecanedioyl-CoA |
| 4 | β-Oxidation from ω-end | β-oxidation enzymes | Chain-shortened dicarboxylic acids |
This integrated pathway would allow the cell to circumvent the steric hindrance posed by the C-11 hydroxyl group and completely metabolize the carbon skeleton of this compound. Further research is necessary to fully elucidate the specific enzymes and regulatory mechanisms involved in the degradation of this particular dihydroxy fatty acid.
No Publicly Available Research Found on the Molecular and Cellular Biology of this compound
Following a comprehensive review of available scientific literature, it has been determined that there is no specific research data available for the chemical compound “this compound” corresponding to the detailed outline provided. Extensive searches for this particular compound did not yield any studies on its interactions with cellular membranes, its effects on cellular metabolism and signaling pathways, or the identification of its specific molecular targets.
The scientific community has published research on related compounds, such as myristic acid and its various derivatives, as well as other hydroxylated fatty acids. For instance, (R)-3-hydroxy-tetradecanoic acid is recognized as an intermediate in fatty acid biosynthesis and is known to be associated with cellular membranes. However, this information is not directly applicable to the specific dihydroxy-structure of the requested compound.
Without any dedicated research on this compound, it is not possible to provide scientifically accurate and thorough content for the requested article sections, including:
Molecular and Cellular Biological Research of 3,11 Dihydroxy Myristoic Acid
Identification and Characterization of Specific Molecular Targets of 3,11-Dihydroxy myristoic acid
Therefore, due to the absence of empirical data in the public domain for "this compound," the generation of an article that strictly adheres to the provided outline and maintains scientific accuracy is not feasible at this time.
Protein-Ligand Interaction Studies
No studies detailing the interaction of this compound with any protein have been identified in the current body of scientific literature.
Receptor Binding and Activation Mechanisms
There is no available research on the binding of this compound to any cellular receptors or the mechanisms by which it might activate them.
Implications for Cellular Homeostasis and Regulatory Networks
Due to the lack of research on its interactions with cellular components, the implications of this compound for cellular homeostasis and regulatory networks are currently unknown.
Chemical Synthesis and Derivatization Strategies for 3,11 Dihydroxy Myristoic Acid and Analogs
Chemoenzymatic Synthesis Approaches for 3,11-Dihydroxy myristoic acid
Chemoenzymatic synthesis offers a powerful strategy for producing complex molecules like this compound by combining the selectivity of enzymes with the versatility of chemical reactions. mdpi.com This approach is particularly valuable for installing chiral centers with high fidelity. nih.gov
The introduction of hydroxyl groups onto a fatty acid backbone can be effectively achieved using enzymes, particularly monooxygenases from the cytochrome P450 (CYP) superfamily. researchgate.net These enzymes are known to hydroxylate a variety of fatty acids, although achieving high regioselectivity for specific isomers can be challenging. d-nb.infouni-stuttgart.de
Research has shown that bacterial P450 enzymes, such as CYP102A1 from Bacillus megaterium, can hydroxylate myristic acid. However, they often produce a mixture of (ω-1) to (ω-6) hydroxylated products. uni-stuttgart.de Similarly, fungal enzymes, like the P450 system from Fusarium oxysporum, have been found to catalyze the subterminal hydroxylation of fatty acids, producing (ω-1), (ω-2), and (ω-3)-hydroxy isomers from substrates like lauric and palmitic acid. nih.gov For myristic acid (a C14 fatty acid), this would correspond to hydroxylation at the C11, C12, and C13 positions.
To overcome the lack of regioselectivity, protein engineering efforts have been undertaken. For instance, a fungal peroxygenase was engineered to achieve highly regioselective ω-1 hydroxylation of myristic acid with minimal over-oxidation byproducts. d-nb.info While direct enzymatic synthesis producing only this compound is not prominently documented, these enzymatic systems provide the foundational tools for introducing hydroxyl groups at specific positions, which could be combined in multi-step chemoenzymatic pathways.
| Enzyme System | Substrate | Key Findings / Major Products | Reference |
|---|---|---|---|
| Engineered Fungal Peroxygenase | Myristic Acid | High regioselectivity for (ω-1)-hydroxymyristic acid (C13-OH) with 83% conversion and 96% selectivity. | d-nb.info |
| CYP102A1 (from Bacillus megaterium) | 12-methylmyristic acid | High activity (1900 min-1) but produced a mixture of ω to ω-6 hydroxylated products. | uni-stuttgart.de |
| Cytochrome P-450BM-3 | Myristic Acid | Metabolized to two distinct hydroxylated products. | researchgate.net |
| Fusarium oxysporum P-450 system | Lauric Acid (C12) | Produced a mixture of 9-, 10-, and 11-hydroxydodecanoic acids. | nih.gov |
Achieving stereospecificity in the synthesis of polyhydroxylated fatty acids is a significant chemical challenge. Modern stereoselective synthesis techniques are employed to control the configuration of chiral centers, such as the C3 and C11 positions in this compound. While specific total syntheses of this exact compound are not widely detailed in the reviewed literature, the synthesis of related hydroxy-fatty esters provides insight into the methodologies that can be applied. researchgate.net
Key strategies often involve:
Asymmetric Synthesis: Using chiral catalysts or auxiliaries to direct the formation of a specific stereoisomer.
Resolution Techniques: Separating racemic mixtures, for example, through preparative enantioselective HPLC. researchgate.net
For example, a combination of asymmetric synthesis and preparative HPLC has been successfully used to prepare highly enantioenriched stereoisomers of methyl 7-hydroxytetradecanoate and methyl 7,8-dihydroxytetradecanoate, which serve as important precursors for studying enzyme mechanisms. researchgate.net Such approaches could be adapted for the stereocontrolled synthesis of this compound, allowing for the preparation of specific (3R, 11R), (3S, 11S), (3R, 11S), and (3S, 11R) isomers for detailed biological investigation.
Semisynthetic Routes to this compound Derivatives for Research
Semisynthesis, which uses a naturally occurring starting material for chemical or biological modification, is a practical route for accessing complex molecules and their derivatives. A notable semisynthetic pathway utilizes 3,11-dihydroxy-myristic acid obtained from natural sources to produce other valuable compounds. google.com
3,11-dihydroxy-myristic acid can be isolated from the hydrolysis of jalap resin, which is derived from plants of the Ipomoea genus. google.com This naturally sourced dihydroxy acid can then serve as a precursor in biotransformation processes. For instance, a patented process describes the use of Saccharomyces cerevisiae to convert 3,11-dihydroxy-myristic acid into delta-octalactone (B1662039), a valuable aroma compound. google.com This process demonstrates a classic semisynthetic route where a natural product is microbially transformed into a different functional molecule.
Example of a Semisynthetic Route:
Starting Material: Jalap Resin (from Ipomoea tuberosa)
Step 1: Hydrolysis of the resin to yield a mixture of hydroxy fatty acids, including 3,11-dihydroxy myristic acid.
Step 2: Fermentation of the isolated 3,11-dihydroxy myristic acid with Saccharomyces cerevisiae.
Final Product: Delta-octalactone. google.com
Design and Synthesis of Structurally Modified Analogs of this compound
The design and synthesis of structurally modified analogs are crucial for structure-activity relationship (SAR) studies, helping to identify the key molecular features required for biological activity. Modifications typically focus on the hydroxyl groups and the aliphatic carbon chain.
Modifying the hydroxyl groups can probe their importance in molecular interactions, such as hydrogen bonding. Common modifications include esterification, etherification, or replacement with other functional groups.
Esterification: The hydroxyl groups can be acylated to form esters. Fatty acylation is a common strategy to modify the properties of a parent molecule. chapman.eduaxionbiosystems.com For example, reacting the diol with fatty acyl chlorides could yield ester derivatives for research. axionbiosystems.com
Replacement/Fluorination: In the broader context of myristic acid analogs, hydroxyl groups have been replaced with other functionalities. For instance, 2-fluoromyristoyl-CoA and 3-fluoro-13-oxatetradecanoic acid are synthesized analogs where fluorine atoms are introduced to modulate electronic properties and metabolic stability. researchgate.net
Altering the length and degree of saturation of the fatty acid chain can impact its physical properties, such as hydrophobicity, and its fit within enzyme active sites or biological membranes. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound Analogs in Defined Biological Systems
SAR studies on analogs of myristic acid have identified potent inhibitors for crucial enzymes in pathogenic organisms, particularly fungi and trypanosomes. These studies highlight how specific structural modifications to the C14 fatty acid backbone influence biological activity.
Antifungal Activity via N-Myristoyltransferase (NMT) Inhibition
N-myristoyltransferase (NMT) is an essential enzyme in various eukaryotic organisms, including pathogenic fungi like Candida albicans and Cryptococcus neoformans. Current time information in Bangalore, IN.rsc.org It catalyzes the attachment of myristate to the N-terminal glycine (B1666218) of numerous proteins, a process vital for protein function, localization, and cell viability. acs.orgrsc.org This makes NMT a validated target for antifungal drug development.
SAR studies on myristic acid analogs have yielded key insights:
Halogenation: Introducing a halogen at the C-2 position of the tetradecanoic acid chain can confer potent antifungal activity. Notably, (±)-2-bromotetradecanoic acid exhibits significant inhibitory effects against a range of fungi. Current time information in Bangalore, IN.
Antitrypanosomal Activity via GPI Anchor Biosynthesis Inhibition
African trypanosomes, the protozoan parasites responsible for sleeping sickness, have a unique dependence on myristic acid. The parasite's variant surface glycoprotein (B1211001) (VSG), which is essential for evading the host immune system, is anchored to the cell membrane by a glycosylphosphatidylinositol (GPI) anchor that exclusively contains myristate. acs.org This metabolic vulnerability provides a selective target for chemotherapy.
Key SAR findings for antitrypanosomal analogs include:
Heteroatom Substitution: Replacing a methylene (B1212753) group in the fatty acid chain with a heteroatom, such as oxygen, can create highly toxic analogs. 11-Oxatetradecanoic acid [10-(propoxy)decanoic acid] is selectively toxic to Trypanosoma brucei in culture while being non-toxic to mammalian cells. acs.org
The following table summarizes the activity of selected myristic acid analogs in these biological systems.
| Compound/Analog | Structural Modification | Biological System / Target | Activity Measurement | Source(s) |
| (+/-)-2-Bromotetradecanoic acid | Bromine atom at C-2 position | Saccharomyces cerevisiae | MIC = 10 µM | Current time information in Bangalore, IN. |
| Candida albicans | MIC = 39 µM | Current time information in Bangalore, IN. | ||
| Cryptococcus neoformans | MIC = 20 µM | Current time information in Bangalore, IN. | ||
| Aspergillus niger | MIC < 42 µM | Current time information in Bangalore, IN. | ||
| 11-Oxatetradecanoic acid | Oxygen atom at C-11 position | Trypanosoma brucei | Highly toxic to cultured trypanosomes | acs.org |
Advanced Analytical and Methodological Approaches in 3,11 Dihydroxy Myristoic Acid Research
State-of-the-Art Chromatographic Separations for Characterization
Chromatographic techniques are fundamental in lipidomics for separating complex mixtures of fatty acids and their derivatives. The choice of method depends on the specific research question, the complexity of the sample matrix, and the required level of sensitivity and resolution.
Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Analysis
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of fatty acids, including hydroxylated forms like 3,11-dihydroxy myristic acid. mdpi.comjppres.com Due to the low volatility of free fatty acids, a derivatization step is essential to convert them into more volatile esters, most commonly fatty acid methyl esters (FAMEs). restek.comresearchgate.net This process not only improves chromatographic behavior, reducing peak tailing and enabling elution at lower temperatures, but also facilitates mass spectral interpretation. restek.com
The derivatization process for GC-MS analysis typically involves esterification. restek.comresearchgate.net A common method is the use of boron trifluoride (BF3) in methanol (B129727), which requires mild heating (around 50-60°C) for about an hour. restek.com Another prevalent technique is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst such as trimethylchlorosilane (TMCS). restek.com This method is effective for derivatizing hydroxyl and carboxylic acid groups, forming trimethylsilyl (B98337) (TMS) esters. restek.com
Once derivatized, the sample is injected into the GC system, where the components are separated based on their boiling points and interactions with the stationary phase of the column. uin-alauddin.ac.idijper.org The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound. uin-alauddin.ac.idijper.org The identification of compounds is achieved by comparing their mass spectra and retention times with those of known standards or by searching spectral libraries like the National Institute of Standards and Technology (NIST) library. jppres.cominnovareacademics.in
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) for Lipidomics Profiling
Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) has emerged as a crucial tool for comprehensive lipidomics profiling, offering high sensitivity and the ability to analyze a wide range of lipid species, including hydroxylated fatty acids, often without the need for derivatization. mdpi.comresearchgate.net This technique is particularly valuable for identifying and quantifying lipids in complex biological samples. nih.govmdpi.com
In LC-HRMS, the sample is first separated by liquid chromatography, typically using a reversed-phase column such as a C18 column. mdpi.comnih.gov The mobile phase usually consists of a gradient of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous solution, often with a small amount of formic acid to improve ionization. mdpi.comnih.gov
Following separation, the analytes are introduced into the high-resolution mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization source that can be operated in both positive and negative ion modes to detect a broader range of metabolites. nih.govnitw.ac.in The high mass accuracy and resolution of instruments like Quadrupole Time-of-Flight (QTOF) mass spectrometers allow for the precise determination of the elemental composition of ions, facilitating the identification of unknown compounds. mdpi.comnitw.ac.in For instance, LC-HRMS has been successfully used to identify various regio-isomers of hydroxymyristic, hydroxypalmitic, and hydroxystearic acids in royal jelly samples for the first time. researchgate.netresearchgate.net
Advanced Sample Preparation and Derivatization Techniques
The success of any chromatographic analysis heavily relies on the sample preparation method. For lipidomics studies, the goal is to efficiently extract the lipids of interest from the sample matrix while minimizing contamination and degradation. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). mdpi.com
For the analysis of fatty acids in plasma, a common LLE method involves the addition of chloroform (B151607) and methanol to the plasma sample, followed by centrifugation to separate the layers. nih.gov The lipid-containing organic layer is then collected, dried, and reconstituted for analysis. nih.gov SPE is particularly useful for fractionating specific lipid classes or isolating low-abundance species. mdpi.com
As mentioned for GC-MS, derivatization is often necessary to improve the volatility and chromatographic properties of fatty acids. restek.comresearchgate.net Besides FAMEs for GC, other derivatives can be prepared for HPLC analysis to enhance detection, especially when using UV or fluorescence detectors. However, with the advent of sensitive mass spectrometric detection, derivatization for LC-MS is often not required. researchgate.net
High-Resolution Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound. For 3,11-dihydroxy myristic acid, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are key methods for its detailed structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. mdpi.comnih.gov It is a primary method for structure elucidation and can also be used for quantitative analysis. mdpi.commdpi.com Both ¹H and ¹³C NMR are employed to characterize fatty acids.
In a ¹H NMR spectrum, the chemical shifts, splitting patterns (multiplicity), and integration of the signals provide information about the different types of protons and their neighboring atoms. mdpi.com For a dihydroxy fatty acid like 3,11-dihydroxy myristic acid, the protons attached to the carbons bearing the hydroxyl groups (C3 and C11) would appear at a characteristic downfield chemical shift. The protons on the carbons adjacent to the carbonyl group and the terminal methyl group would also have distinct signals. mdpi.com
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. researchgate.net Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its chemical environment. researchgate.net In the ¹³C NMR spectrum of 3,11-dihydroxy myristic acid, one would expect to see signals for the carboxyl carbon, the two carbons bearing the hydroxyl groups, and the various methylene (B1212753) carbons in the aliphatic chain. researchgate.net The chemical shifts of the carbons alpha to the hydroxyl-bearing carbons can help in distinguishing between different isomers. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. wisc.eduwebassign.net When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies, resulting in the absorption of radiation at those frequencies. savemyexams.com An IR spectrum is a plot of the percentage of transmitted light versus the wavenumber of the radiation. wisc.edu
For 3,11-dihydroxy myristic acid, the IR spectrum would show characteristic absorption bands for the hydroxyl (-OH) and carbonyl (C=O) functional groups. The -OH group of the carboxylic acid and the two alcohol groups would exhibit a broad absorption band in the region of 3300-2500 cm⁻¹. savemyexams.comwpmucdn.com The C=O stretching vibration of the carboxylic acid would appear as a strong, sharp peak around 1700-1725 cm⁻¹. wpmucdn.comresearchgate.net Additionally, the C-H stretching vibrations of the aliphatic chain would be observed in the 2850-2960 cm⁻¹ region. researchgate.net The region below 1500 cm⁻¹ is known as the fingerprint region and contains complex vibrations that are unique to the molecule as a whole. webassign.net
Isotopic Labeling and Tracing Methodologies for Metabolic Fate Studies
Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within biological systems. mdpi.com This methodology involves the incorporation of stable (non-radioactive) isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), into a molecule of interest, creating a "tracer." mdpi.comnih.gov This labeled molecule is chemically identical to its unlabeled counterpart (the "tracee") and is therefore metabolized in the same way by the organism. mdpi.com The key advantage is that the labeled tracer and its subsequent metabolites can be distinguished from their unlabeled forms by analytical techniques that are sensitive to mass differences, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. mdpi.comnih.gov
This approach provides dynamic information about metabolic fluxes, allowing researchers to investigate biosynthesis, transport, interconversion, and degradation pathways. mdpi.comnih.gov In the context of 3,11-dihydroxy myristoic acid, a stable isotope-labeled version could be synthesized with ¹³C atoms replacing some of the ¹²C atoms in its carbon backbone. Once introduced into a biological system (e.g., cell culture or an organism), this labeled compound would enter the relevant metabolic pathways.
At various time points, samples would be collected, and metabolomic analysis, typically using liquid chromatography-mass spectrometry (LC-MS), would be performed. nih.gov The mass spectrometer would detect the labeled this compound and any downstream metabolites that retain the ¹³C label. By identifying these labeled metabolites, researchers can piece together the specific biochemical transformations that this compound undergoes. nih.govdoi.org This method allows for the elucidation of its metabolic network, identifying the enzymes involved and the products formed. nih.gov Tracer-based stable isotope labeling is particularly advantageous for discovering new metabolic pathways and for the structural elucidation of novel metabolites, as the labeling pattern in the product ions can help confirm their identity. doi.org
Computational Chemistry and Molecular Modeling for this compound Interactions
Computational chemistry has become an indispensable tool in chemical and biological research, offering insights into molecular structures, properties, and interactions that complement experimental methods. openaccessjournals.com By employing theoretical principles and computer simulations, it is possible to model complex chemical systems at the atomic level. openaccessjournals.com For a compound like this compound, computational approaches can predict its interactions with biological targets, elucidate mechanisms of action, and guide the design of new derivatives with enhanced activity. mdpi.comresearchgate.net These methods range from quantum mechanics calculations that describe electronic structure to molecular mechanics force fields used in large-scale simulations. openaccessjournals.comnih.gov
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are two of the most prominent computational techniques used to study the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein. nih.gov
Molecular Docking predicts the preferred orientation and conformation of a ligand when it binds to a receptor's binding site. nih.gov The process involves sampling a vast number of possible binding poses and using a scoring function to rank them, with the most negative binding energy scores indicating a higher predicted affinity. researchgate.net This method is crucial for identifying potential biological targets and understanding the key molecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that stabilize the ligand-receptor complex. nih.govajgreenchem.com For instance, studies on myristic acid and its derivatives have used docking to predict their binding modes within target enzymes like N-Myristoyltransferase (NMT). ajgreenchem.commdpi.com
| Compound | Target Protein | Predicted Binding Energy (kcal/mol) | Interacting Residues (Example) |
| Myristic Acid Derivative 3u | N-Myristoyltransferase | -50 to -48 | VAL108, GLU109, ASP110 mdpi.com |
| Myristic Acid | IL-4 (PDB: 2B8U) | - | LYS84, GLU60 ajgreenchem.com |
| Myristic Acid Derivative 3m | N-Myristoyltransferase | -50 to -48 | Not specified mdpi.com |
| Myristic Acid Derivative 3t | N-Myristoyltransferase | -50 to -48 | Not specified mdpi.com |
Molecular Dynamics (MD) Simulations provide a dynamic view of molecular systems, simulating the movements of atoms and molecules over time. nih.govdovepress.com Starting with a docked ligand-protein complex, an MD simulation calculates the forces between atoms and uses them to predict their subsequent motions. nih.gov This allows researchers to assess the stability of the predicted binding pose, observe conformational changes in both the ligand and the protein upon binding, and analyze the behavior of surrounding water molecules. nih.govnih.gov MD simulations can reveal how a ligand's binding might induce allosteric effects or how mutations in the binding site could alter affinity, providing a more realistic and detailed picture than the static snapshot offered by docking alone. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to correlate the chemical structure of a series of compounds with their measured biological activity or a specific physicochemical property. nih.gov The fundamental principle of QSAR is that variations in the structural or physicochemical properties of molecules in a series are responsible for the observed differences in their biological activities. researchgate.net
The process begins by calculating a set of molecular descriptors for each compound in a dataset. These descriptors are numerical representations of various aspects of a molecule, including:
Topological descriptors: Based on the 2D representation of the molecule (e.g., molecular connectivity indices). researchgate.net
Electronic descriptors: Related to the electron distribution (e.g., net atomic charges, dipole moment). dovepress.com
Hydrophobic descriptors: Quantifying the molecule's lipophilicity (e.g., LogP). dovepress.com
Steric descriptors: Describing the size and shape of the molecule.
Using statistical methods like Multiple Linear Regression (MLR), a mathematical model is generated that links these descriptors (independent variables) to the biological activity (dependent variable). nih.gov A robust QSAR model must be statistically validated to ensure its predictive power. nih.govresearchgate.net
A study on myristic acid derivatives successfully used QSAR to model their antibacterial activity. researchgate.net The resulting models showed that the activity could be effectively predicted using topological descriptors, and the models were validated for their predictive ability. researchgate.net Once validated, a QSAR model can be used to predict the activity of new, untested compounds, thereby guiding the synthesis of more potent analogues and prioritizing candidates for experimental testing. nih.govnih.gov
| Model Type | Example QSAR Equation | Statistical Parameters |
| Antibacterial Activity | Activity = f(Topological Descriptors) | High cross-validated r² values researchgate.net |
| Anticancer Activity | log 1/IC₅₀ = -8.124 qC1 - 35.088 qC2 + 1.831 u + 0.540 logP - 9.115 | n=10, r=0.976, Q²=0.651 dovepress.com |
Future Research Directions and Translational Perspectives for 3,11 Dihydroxy Myristoic Acid
Unraveling Novel Biological Functions and Pathways
The precise biological functions of 3,11-Dihydroxy myristoic acid are not yet well-defined, presenting a rich area for future research. Hydroxylated fatty acids are known to play crucial roles in various biological systems, from structural components to signaling molecules. nhri.org.twmdpi.com
Potential Roles and Research Focus:
Plant Biology: Dihydroxy fatty acids are integral components of plant cutin, a protective polyester (B1180765) layer on the epidermis. Future studies could investigate the presence and specific role of this compound in the cutin of various plant species, particularly in response to environmental stressors like drought or pathogen attack.
Microbial Signaling: Fatty acids and their derivatives can act as signaling molecules in microbial communities (quorum sensing) or in interactions between microbes and their hosts. Research could explore whether this compound is produced by certain bacteria or fungi and what role it might play in these communication pathways.
Lipid Mediators: In mammals, dihydroxy fatty acids can act as lipid mediators with anti-inflammatory properties. researchgate.net Although research has focused on longer-chain polyunsaturated fatty acid derivatives, the potential for shorter-chain saturated dihydroxy fatty acids like this compound to have similar or unique signaling functions is a compelling avenue for investigation. researchgate.netnih.gov
| Potential Biological Role | Organism/System | Proposed Research Focus |
| Structural Component | Plants | Incorporation into cutin and suberin; role in epidermal barrier function. |
| Signaling Molecule | Bacteria, Fungi | Involvement in quorum sensing and biofilm formation. |
| Lipid Mediator | Mammals | Anti-inflammatory or other signaling pathway modulation. |
Application in Fundamental Lipid Biochemistry Research
The study of this compound can provide valuable insights into fundamental lipid biochemistry. Its specific hydroxylation pattern at the 3rd and 11th carbons can serve as a probe to understand the mechanisms of fatty acid modifying enzymes.
Key Research Questions:
Enzyme Specificity: Identifying the specific enzymes (e.g., cytochrome P450s or other hydroxylases) responsible for producing the 3,11-dihydroxy pattern would be a significant step. This could reveal novel enzyme specificities and reaction mechanisms.
Metabolic Pathways: Elucidating the complete metabolic pathway for the synthesis and degradation of this compound will enhance our understanding of lipid metabolism. nih.gov This includes identifying precursor molecules and downstream metabolites.
Substrate for Further Modification: Investigating whether this compound serves as a substrate for further enzymatic modifications, such as glycosylation or esterification to form more complex lipids like estolides, could uncover new classes of lipids. osti.gov
Development of Advanced Analytical Techniques for Trace Analysis and Metabolomics
Due to its likely low abundance in biological systems, the development of highly sensitive and specific analytical methods is crucial for studying this compound.
Analytical Challenges and Future Directions:
High-Sensitivity Detection: The analysis of hydroxylated fatty acids is challenging due to the presence of numerous isomers and their low concentrations. nih.gov Advanced mass spectrometry techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are essential. nih.govspringernature.com The development of targeted methods will be necessary for accurate quantification in complex biological samples.
Isomer Separation: Chromatographic separation of this compound from other dihydroxy myristic acid isomers is critical for unambiguous identification and functional studies. This will likely require the use of high-resolution chromatography columns and potentially chiral chromatography if the stereochemistry is to be determined.
Derivatization Strategies: To enhance detection sensitivity in mass spectrometry, various derivatization strategies can be explored. nih.govrsc.org For example, derivatizing the carboxylic acid group can improve ionization efficiency. researchgate.netacs.org
| Analytical Technique | Purpose | Advancement Area |
| LC-MS/MS | Identification and Quantification | Development of specific multiple reaction monitoring (MRM) transitions. |
| High-Resolution Chromatography | Isomer Separation | Optimization of column chemistry and elution gradients. |
| Chemical Derivatization | Enhanced Sensitivity | Synthesis of novel derivatizing agents for improved ionization. acs.org |
Integration into Systems Biology and Multi-Omics Studies
To fully understand the biological significance of this compound, its analysis should be integrated into broader systems biology approaches. nih.govresearchgate.net
Integrative Research Strategies:
Lipidomics: Including this compound in comprehensive lipidomics platforms will allow for the study of its regulation in relation to other lipid species. This can reveal correlations and potential functional relationships within the lipidome. nih.govresearchgate.net
Multi-Omics Integration: By combining lipidomics data with genomics, transcriptomics, and proteomics, researchers can build a more complete picture of the pathways and networks in which this compound is involved. nih.govnih.gov For example, correlating its abundance with the expression of specific genes could help identify the enzymes responsible for its synthesis. mpg.de
Metabolic Modeling: Incorporating this compound and its biosynthetic pathway into genome-scale metabolic models can help predict its metabolic fluxes and understand its role within the entire metabolic network of an organism. chalmers.se
Exploration of Biotechnological Applications for this compound Production
The unique chemical structure of this compound may lend itself to various biotechnological applications, provided that efficient production methods can be developed. wipo.int
Potential Applications and Production Strategies:
Specialty Chemicals: Hydroxylated fatty acids are valuable precursors for the synthesis of polymers, lubricants, and surfactants. researchgate.net The specific properties of polymers derived from this compound could be explored.
Metabolic Engineering: The heterologous expression of the enzymes responsible for producing this compound in microbial hosts like Escherichia coli or the yeast Saccharomyces cerevisiae could enable its sustainable and scalable production. researchgate.netnih.gov This would involve identifying the relevant hydroxylase genes and optimizing their expression and the metabolic flux towards the precursor, myristic acid. mit.edu
Biocatalysis: A patent describes a process for producing delta-octalactone (B1662039) from 3,11-dihydroxy-myristic acid using Saccharomyces cerevisiae, highlighting its potential as a substrate for creating valuable flavor and fragrance compounds. google.comgoogle.com
| Application | Production Strategy | Key Enabling Technology |
| Bio-based Polymers | Chemical or enzymatic polymerization | Efficient purification of the fatty acid monomer. |
| Flavors & Fragrances | Microbial bioconversion | Fermentation of this compound. google.comgoogle.com |
| Research & Development | Metabolic engineering of microbes | Identification and cloning of specific fatty acid hydroxylases. |
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for confirming the structure of 3,11-Dihydroxy Myristoic Acid, and how should data be interpreted?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to identify hydroxyl group positions and carbon chain geometry. For example, -NMR can resolve coupling patterns for vicinal diols, while -NMR confirms carbonyl and hydroxylated carbons. Mass spectrometry (MS) with electrospray ionization (ESI) or gas chromatography (GC)-MS provides molecular weight validation and fragmentation patterns. Infrared (IR) spectroscopy identifies hydroxyl (3200–3600 cm) and carboxylic acid (1700 cm) functional groups. Cross-reference spectral data with structurally analogous hydroxy fatty acids (e.g., 8,11-dihydroxy octadecanoate) .
Q. What synthetic strategies are effective for producing this compound in the laboratory?
- Methodology : Employ regioselective hydroxylation of myristic acid derivatives using biocatalysts (e.g., cytochrome P450 enzymes) or chemical oxidants (e.g., OsO for dihydroxylation). Protect carboxylic acid groups during synthesis to prevent side reactions. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) and validate purity using thin-layer chromatography (TLC) or HPLC. For example, RP-HPLC with a C18 column and UV detection at 210 nm can resolve hydroxylated analogs .
Q. How can researchers optimize solubility and stability for in vitro assays involving this compound?
- Methodology : Dissolve the compound in ethanol or DMSO (≤0.1% v/v final concentration) to enhance aqueous solubility. Avoid prolonged exposure to heat (>40°C) or strong oxidants, as dihydroxy fatty acids are prone to degradation. Store aliquots at –80°C under inert gas (N) to prevent oxidation. Monitor stability via LC-MS over 24–72 hours under experimental conditions .
Advanced Research Questions
Q. What experimental approaches are suitable for investigating the metabolic pathways of this compound in microbial or mammalian systems?
- Methodology : Use isotope-labeled -myristic acid in tracer studies to track incorporation into downstream metabolites. Perform untargeted metabolomics (LC-QTOF-MS) to identify β-oxidation products or conjugates (e.g., acyl-CoA derivatives). For microbial systems, knockout mutants (e.g., in Aspergillus niger) can elucidate enzymatic roles in hydroxylation or degradation, as demonstrated for 8,11-dihydroxy octadecanoate .
Q. How can conflicting data on the biological activity of this compound be resolved?
- Methodology : Conduct dose-response assays across multiple cell lines to assess reproducibility. Control for batch-to-batch variability in compound purity (e.g., via NMR or HPLC). Use orthogonal assays (e.g., enzymatic inhibition vs. transcriptional profiling) to validate mechanisms. For example, discrepancies in anti-inflammatory effects may arise from differences in cell permeability; address this using permeability assays (Caco-2 monolayers) or prodrug strategies .
Q. What strategies are recommended for studying the enzyme kinetics of this compound biosynthesis in recombinant systems?
- Methodology : Clone putative dioxygenase genes (e.g., ppoA, ppoC) into expression vectors (e.g., E. coli BL21) and purify recombinant proteins via affinity chromatography. Measure enzyme activity using substrate (myristic acid) depletion assays (GC-MS) or oxygen consumption (Clark electrode). Determine kinetic parameters (, ) under varied pH and temperature conditions. Compare results with homologous enzymes from related pathways .
Q. How should researchers design experiments to evaluate the role of this compound in lipid signaling pathways?
- Methodology : Use lipidomic profiling (LC-MS/MS) to quantify changes in prostaglandins, leukotrienes, or other oxylipins in treated cells. Combine with siRNA knockdown of putative receptors (e.g., G-protein-coupled receptors) to establish functional links. For in vivo models, employ genetic knockouts (e.g., Drosophila or zebrafish) to assess developmental or immune responses. Cross-validate findings with isotopic tracing (e.g., -labeling) .
Data Analysis and Validation
Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound in cell-based assays?
- Methodology : Use nonlinear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate EC/IC values. Apply ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. For omics data, employ false discovery rate (FDR) correction (Benjamini-Hochberg) to reduce Type I errors. Include technical replicates (n ≥ 3) and biological replicates (n ≥ 5) for robustness .
Q. How can researchers address discrepancies in reported melting points or spectral data for this compound?
- Methodology : Verify compound identity via high-resolution MS (HRMS) and 2D-NMR (COSY, HSQC). Compare melting points with literature values for structurally similar compounds (e.g., 9,10-dihydroxyoctadecanoic acid). If inconsistencies persist, recrystallize the compound in polar solvents (e.g., methanol/water) and repeat differential scanning calorimetry (DSC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
